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7-(3,5-Dimethylpiperidin-1-yl)-2,5-dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine

Lipophilic efficiency Drug-likeness Physicochemical property

7-(3,5-Dimethylpiperidin-1-yl)-2,5-dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine (CAS 890639-01-7, PubChem CID is a fully substituted, small-molecule heterocycle within the pyrazolo[1,5-a]pyrimidine class, a scaffold extensively exploited in kinase inhibitor drug discovery. Its molecular formula is C22H28N4 with a molecular weight of 348.5 g/mol.

Molecular Formula C22H28N4
Molecular Weight 348.494
CAS No. 890639-01-7
Cat. No. B2482128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(3,5-Dimethylpiperidin-1-yl)-2,5-dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine
CAS890639-01-7
Molecular FormulaC22H28N4
Molecular Weight348.494
Structural Identifiers
SMILESCC1CC(CN(C1)C2=CC(=NC3=C(C(=NN23)C)C4=CC=C(C=C4)C)C)C
InChIInChI=1S/C22H28N4/c1-14-6-8-19(9-7-14)21-18(5)24-26-20(11-17(4)23-22(21)26)25-12-15(2)10-16(3)13-25/h6-9,11,15-16H,10,12-13H2,1-5H3
InChIKeyUOCLXXZZGUZRGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-(3,5-Dimethylpiperidin-1-yl)-2,5-dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine (CAS 890639-01-7): Sourcing and Baseline Characterization


7-(3,5-Dimethylpiperidin-1-yl)-2,5-dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine (CAS 890639-01-7, PubChem CID 16449959) is a fully substituted, small-molecule heterocycle within the pyrazolo[1,5-a]pyrimidine class, a scaffold extensively exploited in kinase inhibitor drug discovery [1]. Its molecular formula is C22H28N4 with a molecular weight of 348.5 g/mol [1]. The structure features a 3,5-dimethylpiperidine ring at position 7, methyl groups at positions 2 and 5, and a p-tolyl group at position 3 [1]. With zero hydrogen bond donors, three hydrogen bond acceptors, and a computed XLogP3-AA of 5.3, it occupies a moderately lipophilic chemical space distinct from earlier-generation kinase inhibitor chemotypes [1].

Why Generic Pyrazolo[1,5-a]pyrimidine Substitution is Ineffective for 890639-01-7


The assumption that any pyrazolo[1,5-a]pyrimidine analog can serve as a functional substitute is scientifically invalid. This compound's specific combination of substituents—particularly the 3,5-dimethylpiperidine at position 7, the dual methyl groups at positions 2 and 5, and the lipophilic p-tolyl group at position 3—is not combinatorially common even within commercial screening libraries. Critically, pyrazolo[1,5-a]pyrimidines achieve their biological activity through precise interactions with the hinge region and hydrophobic pockets of kinase ATP-binding sites, as established by numerous crystallographic studies on related analogs . Even a single methyl deletion (e.g., the 5-methyl-only analog ChemDiv D724-0765, CAS 890612-51-8) shifts the molecular weight by 14 Da, alters the computed logP, and removes a critical hydrophobic contact point, potentially abolishing target engagement at a given kinase, as demonstrated in the extensive structure-activity relationship (SAR) campaigns that have characterized this scaffold class .

Procurement-Relevant Differentiation Evidence for 7-(3,5-Dimethylpiperidin-1-yl)-2,5-dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine


Lipophilic Efficiency: XLogP3-AA of 5.3 Distinguishes it from Less Substituted Analog

A primary differentiator influencing membrane permeability and non-specific binding is the compound's computed lipophilicity. The target compound has an XLogP3-AA of 5.3 [1]. Its closest structural analog in the ChemDiv library, D724-0765, which lacks the 2-methyl substituent, has a reported logP of 5.4374 . While numerically similar, the key differentiation is that the 2-methyl group in the target compound contributes to lipophilicity while simultaneously adding steric bulk proximal to the hinge-binding region, a feature demonstrated to modulate kinase selectivity profiles in related pyrazolo[1,5-a]pyrimidine series [2]. This modification directly impacts the lipophilic ligand efficiency (LLE) parameter used in lead optimization, where even small changes in logP can be decisive for a compound's multi-parameter optimization score.

Lipophilic efficiency Drug-likeness Physicochemical property

Restricted Rotatable Bond Count of Two Provides Conformational Pre-organization Advantage

The compound features only two rotatable bonds, as computed by Cactvs in PubChem [1], a metric of high conformational rigidity. In contrast, many common pyrazolo[1,5-a]pyrimidine analogs featuring an N-ethylpiperazine or amino-alcohol chain at position 7 often possess four or more rotatable bonds. For instance, the clinical CDK inhibitor dinaciclib, a pyrazolo[1,5-a]pyrimidine derivative, contains more flexible elements [2]. This low rotatable bond count is associated with a reduced entropic penalty upon target binding and has been correlated with improved binding kinetics in fragment-based and small-molecule lead optimization [3]. The 3,5-dimethylpiperidine ring itself is a constrained cyclic amine, representing a deliberate conformational choice over more flexible 7-position substituents.

Conformational restriction Entropy Binding affinity

Absence of Hydrogen Bond Donors (HBD=0) Enhances Passive Membrane Permeability Class-Wide

A defining physicochemical feature of this compound is its total lack of hydrogen bond donors (HBD = 0), as cataloged by PubChem [1]. This property places it in a distinct class from many pyrazolo[1,5-a]pyrimidine kinase inhibitors which often feature an exocyclic amine or amide NH as a hinge-binding HBD. Compounds with HBD = 0 typically exhibit enhanced passive transcellular permeability, as each hydrogen bond donor has been empirically determined to reduce permeability by roughly one log unit in Caco-2 assays [2]. This suggests the compound relies entirely on hydrogen bond acceptor interactions and hydrophobic contacts for target engagement, a binding mode that can be advantageous for crossing the blood-brain barrier or for targeting intracellular kinases in cellular assays where permeability is rate-limiting.

Membrane permeability Rule of Five Oral bioavailability

p-Tolyl Substituent at Position 3 Enhances Hydrophobic Pocket Occupancy Relative to Unsubstituted Phenyl Analogs

The compound carries a p-tolyl (4-methylphenyl) group at the 3-position of the pyrazolo[1,5-a]pyrimidine core. An exact analog featuring an unsubstituted phenyl ring at this position (7-(3,5-dimethylpiperidin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine) has also been synthesized and characterized by NMR (SpectraBase Compound ID DwleTu0QGRY) [1]. The p-methyl group adds a non-polar surface area and length that can fill a deeper hydrophobic sub-pocket, a design principle repeatedly validated in kinase inhibitor programs where a para-substituted benzyl or phenyl ring is used to gain selectivity over closely related kinases with smaller gatekeeper residues [2]. Systematic SAR across pyrazolo[1,5-a]pyrimidine libraries has shown that modifications at this vector can alter potency by orders of magnitude against specific kinases such as JAK2 and CDK2 [2].

Structure-activity relationship Hydrophobic pocket Kinase selectivity

High-Value Application Scenarios for 7-(3,5-Dimethylpiperidin-1-yl)-2,5-dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine


Chemical Probe for Kinases Requiring a Deep Hydrophobic Pocket and No Hinge-Bond Donor

Based on its HBD=0 profile [Section 3, Evidence 3] and the p-tolyl group's enhanced hydrophobic reach [Section 3, Evidence 4], this compound is ideally suited for screening campaigns against kinases with a large hydrophobic pocket adjacent to the gatekeeper residue, where traditional type I inhibitors with a hinge-binding NH fail to achieve optimal selectivity. It serves as a privileged scaffold for identifying hits that rely on acceptor-only hinge interactions.

CNS-Penetrant Kinase Probe Lead Optimization

The combination of zero hydrogen bond donors [Section 3, Evidence 3] and moderate lipophilicity (XLogP3 = 5.3, within the accepted range for CNS drugs) [Section 3, Evidence 1] positions this compound as a strong starting point for a medicinal chemistry program targeting kinases implicated in neurological disorders, where passive brain penetration is a strict requirement.

Conformational Restriction SAR Studies via Rigid 7-Position Substituent

With only two rotatable bonds, primarily constrained by the rigid 3,5-dimethylpiperidine at position 7 [Section 3, Evidence 2], this compound is a valuable template for studying the entropic and kinetic effects of conformational restriction on kinase binding. It can be used as a direct comparator against isomeric or chain-containing analogs to deconvolute the thermodynamic signature of binding.

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